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molecular formula C11H9ClO3S2 B8415377 5-Chlorosulfonyl-2-(4-methoxyphenyl)thiophene

5-Chlorosulfonyl-2-(4-methoxyphenyl)thiophene

Cat. No. B8415377
M. Wt: 288.8 g/mol
InChI Key: PZHAFFSEQBNUOB-UHFFFAOYSA-N
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Patent
US07868030B2

Procedure details

Sulfuryl chloride (0.32 g, 2.34 mmol) was added dropwise a stirred solution of dry DMF (0.18 ml, 2.34 mmol) at 0° C. under an argon atmosphere resulting in the formation of a white solid. After 15 min, 2-(4-methoxy-phenyl)-thiophene (0.38 g, 2 mmol) was added and the mixture was warmed to 100° C. and the melt was further stirred for 45 min. Crushed ice was added and the reaction mixture was extracted with ethyl acetate (2×) and the combined organic extracts were washed with water, brine, dried (MgSO4.2H2O) filtered and concentrated under reduced pressure. The crude, green solid was purified over silica gel (ethyl acetate/n-heptane 1:9): green solid, 0.13 g (18%).
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].CN(C=O)C.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[S:20][CH:21]=[CH:22][CH:23]=2)=[CH:15][CH:14]=1>>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]2[S:20][C:21]([S:1]([Cl:5])(=[O:3])=[O:2])=[CH:22][CH:23]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0.18 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the melt was further stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in the formation of a white solid
ADDITION
Type
ADDITION
Details
Crushed ice was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
the combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4.2H2O)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude, green solid was purified over silica gel (ethyl acetate/n-heptane 1:9)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC1=CC=C(C=C1)C1=CC=C(S1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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